molecular formula C11H11ClO3 B7983120 (2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid

(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid

Cat. No.: B7983120
M. Wt: 226.65 g/mol
InChI Key: UGUJBBPWDUGJLX-ZJUUUORDSA-N
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Description

(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid is a chiral compound featuring a 4-chlorophenyl group attached to an oxolane ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.

    Introduction of the 4-Chlorophenyl Group: This step can be achieved through a nucleophilic substitution reaction where a 4-chlorophenyl halide reacts with the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxolane derivatives with higher oxidation states.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Substituted oxolane derivatives with various functional groups.

Scientific Research Applications

(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-(4-chlorophenyl)oxolane-3-carboxylic acid: The enantiomer of the compound, which may have different biological activities.

    (2R,3R)-2-(4-bromophenyl)oxolane-3-carboxylic acid: A similar compound with a bromine atom instead of chlorine, which may exhibit different reactivity and properties.

    (2R,3R)-2-(4-chlorophenyl)tetrahydrofuran-3-carboxylic acid: A structurally related compound with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity. The compound’s chiral nature allows for the study of enantioselective reactions and the development of chiral drugs.

Properties

IUPAC Name

(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-8-3-1-7(2-4-8)10-9(11(13)14)5-6-15-10/h1-4,9-10H,5-6H2,(H,13,14)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUJBBPWDUGJLX-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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